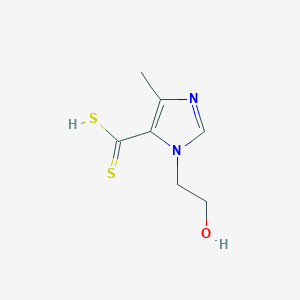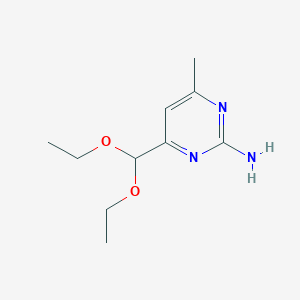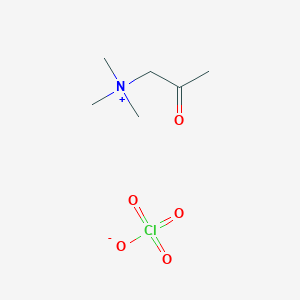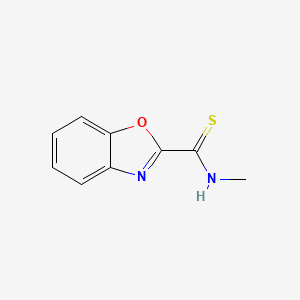silane CAS No. 89964-86-3](/img/structure/B14373206.png)
[(2,6-Dimethylheptan-4-yl)oxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-Dimethylheptan-4-yl)oxysilane is a chemical compound known for its unique structure and properties. It is a silane derivative, which means it contains a silicon atom bonded to organic groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylheptan-4-yl)oxysilane typically involves the reaction of 2,6-dimethylheptan-4-ol with trimethylchlorosilane in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the silane compound. The general reaction scheme is as follows:
\ \text{2,6-Dimethylheptan-4-ol} + \text{Trimethylchlorosilane} \rightarrow \text{[(2,6-Dimethylheptan-4-yl)oxysilane} + \text{Hydrochloric acid} ]
Industrial Production Methods
In an industrial setting, the production of (2,6-Dimethylheptan-4-yl)oxysilane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,6-Dimethylheptan-4-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the silane group to a silane hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane hydrides.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
(2,6-Dimethylheptan-4-yl)oxysilane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for improved stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Industry: Utilized in the production of specialty polymers and coatings.
Mécanisme D'action
The mechanism of action of (2,6-Dimethylheptan-4-yl)oxysilane involves its ability to form stable bonds with various substrates. The silicon atom in the compound can interact with oxygen, nitrogen, and carbon atoms, forming strong covalent bonds. This reactivity is exploited in various applications, such as surface modification and catalysis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,2-Dimethyl-4-methylene-4H-1,3-dioxin-6-yl)oxysilane
- [(1AR,3R,11AS,11BR)-3-Methoxy-1,1-dimethyl-1A,2,3,5,6,7,10,11,11A,11B-deca hydro-1H-cyclopropa[3,4]benzo[1,2-A]cyclodecen-9-yl]oxy(trimethyl)silane
Uniqueness
(2,6-Dimethylheptan-4-yl)oxysilane is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Its stability and reactivity make it suitable for a wide range of applications, distinguishing it from other silane derivatives.
Propriétés
Numéro CAS |
89964-86-3 |
|---|---|
Formule moléculaire |
C12H28OSi |
Poids moléculaire |
216.43 g/mol |
Nom IUPAC |
2,6-dimethylheptan-4-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H28OSi/c1-10(2)8-12(9-11(3)4)13-14(5,6)7/h10-12H,8-9H2,1-7H3 |
Clé InChI |
CIEVOYLXRCPSHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(CC(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14373129.png)


![1,4-Dithiaspiro[4.5]decan-8-ol;4-methylbenzenesulfonic acid](/img/structure/B14373151.png)



![2-(2-Methylphenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14373189.png)


![N-[2-(4-Hydroxy-3,5-diiodophenyl)ethyl]acetamide](/img/structure/B14373214.png)


